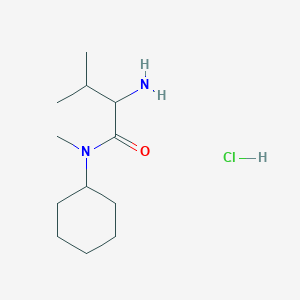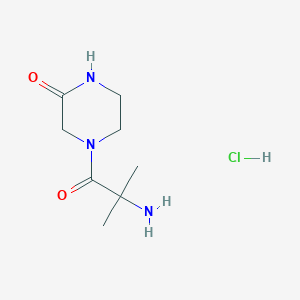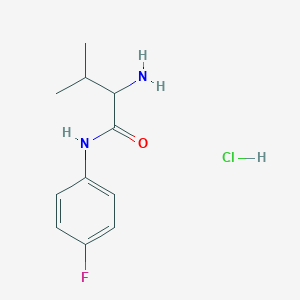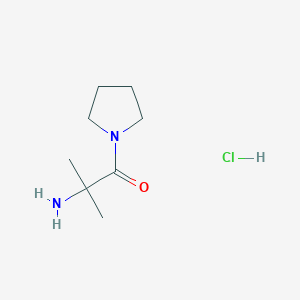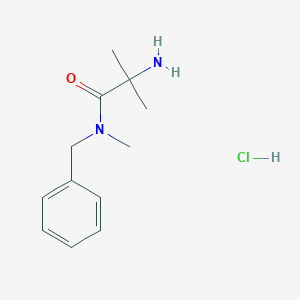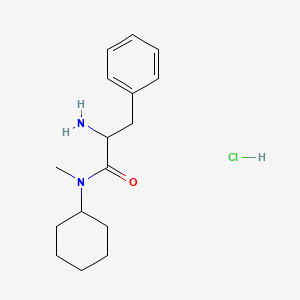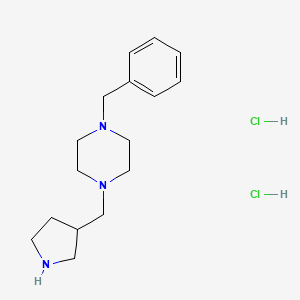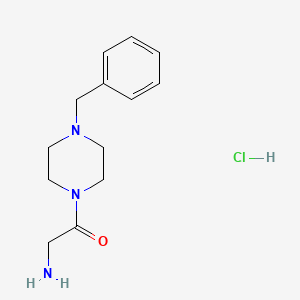![molecular formula C8H11ClN2 B1527490 [(2-Chlorpyridin-4-yl)methyl]dimethylamin CAS No. 933689-05-5](/img/structure/B1527490.png)
[(2-Chlorpyridin-4-yl)methyl]dimethylamin
Übersicht
Beschreibung
[(2-Chloropyridin-4-yl)methyl]dimethylamine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a dimethylamino group attached to the 4-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Pyridine Derivatives: One common synthetic route involves the chlorination of pyridine derivatives to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions.
N-Methylation: The introduction of the dimethylamino group can be achieved through N-methylation reactions. This typically involves the use of methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base.
Industrial Production Methods: The industrial production of [(2-Chloropyridin-4-yl)methyl]dimethylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: [(2-Chloropyridin-4-yl)methyl]dimethylamine can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of [(2-Hydroxypyridin-4-yl)methyl]dimethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives of [(2-Chloropyridin-4-yl)methyl]dimethylamine.
Reduction: [(2-Hydroxypyridin-4-yl)methyl]dimethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2-Chloropyridin-4-yl)methyl]dimethylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of [(2-Chloropyridin-4-yl)methyl]dimethylamine is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
[(2-Chloropyridin-4-yl)methyl]dimethylamine interacts with LOXL2, inhibiting its activity. It has been found to be a selective inhibitor of LOXL2, with an IC50 value of 126 nM . This means that it can inhibit 50% of LOXL2 activity at a concentration of 126 nM .
Biochemical Pathways
By inhibiting LOXL2, [(2-Chloropyridin-4-yl)methyl]dimethylamine can affect the crosslinking of collagens and elastin in the extracellular matrix. This can lead to changes in tissue remodeling and fibrosis, which are processes that LOXL2 is known to be involved in .
Pharmacokinetics
It has been found to inhibit three different cyp enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . The IC50 values for these enzymes were found to be more than 30 μM , suggesting that [(2-Chloropyridin-4-yl)methyl]dimethylamine may have interactions with other drugs metabolized by these enzymes.
Result of Action
The inhibition of LOXL2 by [(2-Chloropyridin-4-yl)methyl]dimethylamine can lead to changes in the structure of the extracellular matrix due to reduced crosslinking of collagens and elastin. This can potentially affect processes such as tissue remodeling and fibrosis .
Action Environment
The action of [(2-Chloropyridin-4-yl)methyl]dimethylamine can be influenced by various environmental factors. For example, the presence of blood proteins can affect its activity. In the human whole blood LOXL2 assay, the IC50 of [(2-Chloropyridin-4-yl)methyl]dimethylamine was found to be 1.45 μM, compared to 126 nM in the absence of blood proteins . This suggests that the presence of blood proteins can reduce the compound’s inhibitory activity against LOXL2 .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine
4-Dimethylaminopyridine
2,6-Dichloropyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIROYHMQHMUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933689-05-5 | |
| Record name | [(2-chloropyridin-4-yl)methyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
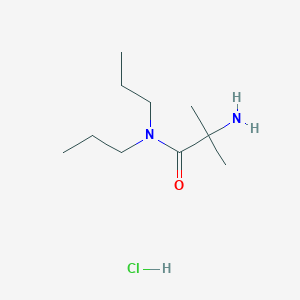
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
